
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide, also known as TQ-A, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. For instance, this compound has been demonstrated to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is its broad-spectrum therapeutic potential. This compound has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. Moreover, this compound has been demonstrated to have a favorable safety profile in animal models.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the solubility of this compound in aqueous solutions is limited, which can make it challenging to administer in vivo. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not fully understood, which can make it difficult to optimize dosing regimens.
Orientations Futures
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential synergistic effects of this compound with other drugs or therapies should be explored to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 5-aminoquinoline in the presence of a base to form this compound. The overall yield of this compound synthesis is around 30-40%, and the purity of the final product can be achieved using column chromatography.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been demonstrated to alleviate the symptoms of inflammatory bowel disease in animal models.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. This compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C21H22N2O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)15-9-11-16(12-10-15)25-14-20(24)23-19-8-4-7-18-17(19)6-5-13-22-18/h4-13H,14H2,1-3H3,(H,23,24) |
Clé InChI |
OSTQVLZPKIKVKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



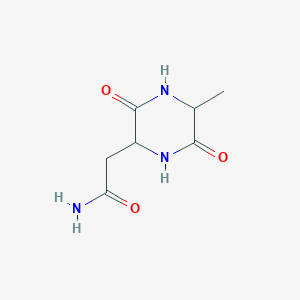
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
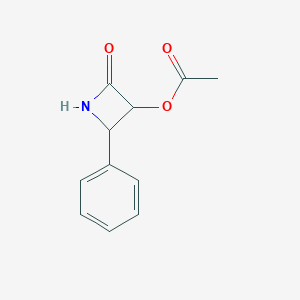
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
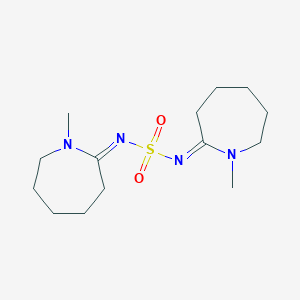

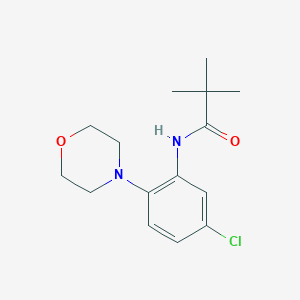
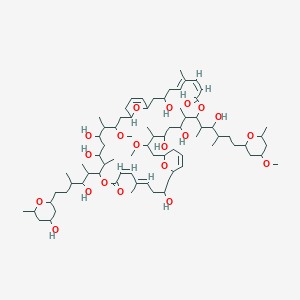
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)